molecular formula C16H23N3O5S B5151913 1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane

1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane

Cat. No. B5151913
M. Wt: 369.4 g/mol
InChI Key: SJUBOYNSTDMKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane, commonly known as MNSPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNSPA is a heterocyclic compound that is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

MNSPA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. MNSPA has also been studied for its potential applications in the field of molecular imaging and as a diagnostic tool for various diseases. In addition, MNSPA has been studied for its potential applications in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of MNSPA is not fully understood. However, it has been suggested that MNSPA interacts with metal ions, such as copper and zinc, and forms a complex that exhibits fluorescence. The complex can be detected using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
MNSPA has been studied for its biochemical and physiological effects in various biological systems. It has been shown to be non-toxic and biocompatible, making it suitable for use in biological systems. MNSPA has also been shown to selectively detect metal ions in biological samples, which makes it a valuable tool for studying metal ion homeostasis in living organisms.

Advantages and Limitations for Lab Experiments

MNSPA has several advantages for use in lab experiments. It is easy to synthesize and has a high yield and purity. MNSPA is also stable and can be stored for long periods of time. However, MNSPA has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the study of MNSPA. One potential direction is the development of new MNSPA derivatives with improved properties, such as increased solubility and selectivity for specific metal ions. Another direction is the application of MNSPA in the development of new diagnostic tools and therapies for various diseases. Additionally, the study of MNSPA in living organisms and its potential effects on metal ion homeostasis could provide valuable insights into the role of metal ions in biological systems.
Conclusion:
In conclusion, MNSPA is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MNSPA have been discussed in this paper. The study of MNSPA has the potential to provide valuable insights into the role of metal ions in biological systems and to contribute to the development of new diagnostic tools and therapies for various diseases.

Synthesis Methods

MNSPA is synthesized using a specific method that involves the reaction of 4-morpholinylsulfonyl chloride with 2-nitrophenylazepane in the presence of a base. The reaction results in the formation of MNSPA as a yellow solid. The synthesis method has been optimized and modified to improve the yield and purity of MNSPA.

properties

IUPAC Name

4-[4-(azepan-1-yl)-3-nitrophenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c20-19(21)16-13-14(25(22,23)18-9-11-24-12-10-18)5-6-15(16)17-7-3-1-2-4-8-17/h5-6,13H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUBOYNSTDMKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Morpholin-4-ylsulfonyl)-2-nitrophenyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.